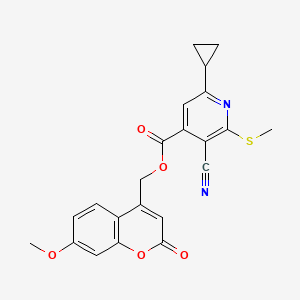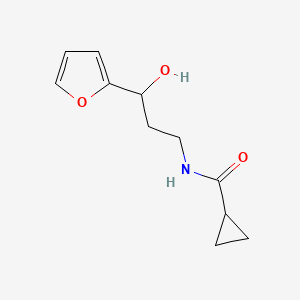
N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide”, there are related studies on the synthesis of furan derivatives. For instance, a novel method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Mécanisme D'action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide in lab experiments is its potential to provide insights into the mechanisms of inflammation and cancer growth. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide. One direction is to further study its potential applications in medicine, such as developing it as a treatment for inflammatory diseases or cancer. Another direction is to explore its potential as a pesticide in agriculture. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide involves the reaction of furfurylamine with cyclopropanecarboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-9(10-2-1-7-15-10)5-6-12-11(14)8-3-4-8/h1-2,7-9,13H,3-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHRCTPWNFSGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899484.png)
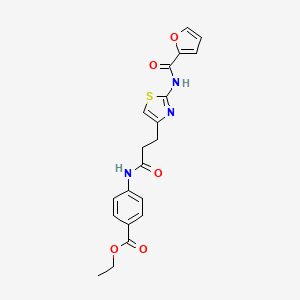
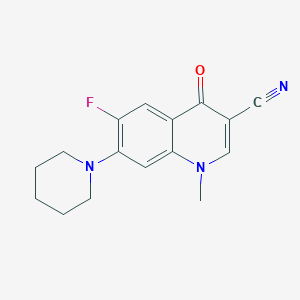

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)
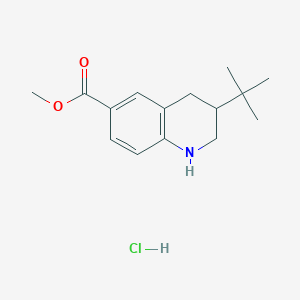
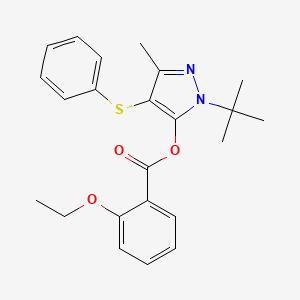

![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
![2-Chloro-1-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2899501.png)
